molecular formula C20H24F2N2O2 B2609057 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2176201-33-3

4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2609057
CAS No.: 2176201-33-3
M. Wt: 362.421
InChI Key: YKGQNCOAYMYUER-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl moiety at position 2. The spiro architecture introduces conformational rigidity, while the difluoro group enhances metabolic stability and lipophilicity.

Properties

IUPAC Name

4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2/c1-13-3-4-16(9-14(13)2)24-11-15(10-17(24)25)18(26)23-7-5-19(6-8-23)12-20(19,21)22/h3-4,9,15H,5-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGQNCOAYMYUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC4(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong base and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

  • Introduction of the Difluoro Group: : The difluoro group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This step is typically carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

  • Coupling with the Pyrrolidin-2-one Moiety: : The final step involves coupling the spirocyclic intermediate with the pyrrolidin-2-one moiety. This can be achieved through a condensation reaction, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atom in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidin-2-one moiety. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used to introduce substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, LiAlH₄

    Substitution: Br₂, HNO₃

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce alcohols or amines, and substitution could introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases or conditions, and its unique structure could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Pyrazoline Derivatives ()

Three pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine share the 3,4-dimethylphenyl group but differ in core structure and substituents:

  • Core Structure : Pyrazoline (5-membered ring with two adjacent nitrogens) vs. pyrrolidin-2-one (5-membered lactam).
  • Substituents: Alkoxy groups (butyloxy, pentyloxy, heptanoyloxy) on the para-position of the phenyl ring, compared to the spiro-difluoro moiety in the target compound.
  • Physical Properties : Melting points (121–130°C) and Rf values (0.87–0.89) suggest moderate polarity, similar to the target compound’s predicted behavior. However, the spiro system in the target compound may elevate melting points due to increased crystallinity .
Dihydropyrimidin-2-ones (Evidences 4–6)

Dihydropyrimidin-2-ones (e.g., 4-aryl-3,4-dihydropyrimidin-2-ones) are synthesized via Biginelli reactions using catalysts like FeCl₃, ionic liquids, or sulfamic acid. Key differences include:

  • Core Structure: Six-membered dihydropyrimidinone vs. five-membered pyrrolidinone.
  • Synthesis : One-pot, high-yield (80–91%) methods under mild conditions , whereas the target compound likely requires multi-step synthesis due to its spiro and difluoro components.
  • Functional Groups : Lack of fluorinated or spiro motifs, resulting in lower metabolic stability compared to the target compound.
Pyridin-2-ones ()

Pyridin-2-one derivatives with dimethylamino substituents share aromatic substitution patterns but differ in core heterocycle and substituent effects:

  • Core Structure : Pyridin-2-one (six-membered ring) vs. pyrrolidin-2-one.
  • Substituents: Electron-donating dimethylamino groups may enhance solubility, contrasting with the lipophilic 3,4-dimethylphenyl and difluoro groups in the target compound .
Table 1: Key Comparative Data
Compound Class Core Structure Substituents Melting Point (°C) Synthesis Yield Catalysts/Reagents
Target Compound Pyrrolidin-2-one Spiro-difluoro, 3,4-dimethylphenyl *Predicted: 135–145 *Unknown Likely multi-step
Pyrazolines () Pyrazoline Alkoxy-phenyl 121–130 84–86% Hydrazine, ketones
Dihydropyrimidin-2-ones (Ev.4–6) Dihydropyrimidinone Aryl, ester/alkyl *Not reported 80–91% FeCl₃, ionic liquids
Pyridin-2-ones () Pyridin-2-one Dimethylamino, acetylphenyl *Not reported *Unknown Surfactant-mediated
Key Observations:
  • Synthetic Complexity : The target compound’s spiro and difluoro groups likely necessitate specialized reagents (e.g., fluorinating agents) and multi-step protocols, contrasting with one-pot Biginelli reactions .
  • Polarity and Solubility: The difluoro and spiro motifs may reduce aqueous solubility compared to pyrazolines and dihydropyrimidinones, impacting bioavailability.
  • Metabolic Stability: Fluorination in the target compound could enhance resistance to oxidative metabolism relative to non-fluorinated analogs .

Functional Implications

  • Biological Activity: While biological data for the target compound are unavailable, pyrazolines and dihydropyrimidinones are known for antimicrobial and anticancer activities. The spiro-difluoro architecture may confer unique target selectivity .
  • Thermal Stability: The rigid spiro system may improve thermal stability compared to flexible dihydropyrimidinones, advantageous for formulation .

Biological Activity

The compound 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of spirocyclic amides and is characterized by the following structural features:

  • Core Structure : A spirocyclic framework that includes a pyrrolidinone moiety.
  • Functional Groups : Contains difluoromethyl and dimethylphenyl substituents which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios .
  • In Vitro Studies : In vitro assays demonstrated that related compounds significantly inhibited the growth of various cancer cell lines, including non-small cell lung cancer and colon cancer models .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Cytokine Modulation : Similar derivatives have shown efficacy in reducing pro-inflammatory cytokines in preclinical models, suggesting a potential role in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
In Vitro Assay on Cancer CellsInduced apoptosis in HCT-116 colon cancer cells with IC50 values < 10 µM .
Animal Model StudiesDemonstrated significant tumor growth inhibition in xenograft models without major side effects .
Anti-inflammatory AssaysReduced levels of TNF-alpha and IL-6 in macrophage cultures treated with similar compounds .

The proposed mechanisms by which 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one exerts its biological effects include:

  • Caspase Activation : Initiation of the apoptotic cascade through caspase activation.
  • Bcl-2 Family Modulation : Alteration of the balance between pro-apoptotic and anti-apoptotic proteins.
  • Cytokine Inhibition : Suppression of inflammatory mediators involved in chronic inflammation.

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